molecular formula C13H15N B12910925 4-Methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline CAS No. 830324-13-5

4-Methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline

Cat. No.: B12910925
CAS No.: 830324-13-5
M. Wt: 185.26 g/mol
InChI Key: DGFKUZPOUABURE-UHFFFAOYSA-N
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Description

4-Methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline is a chemical compound with a unique structure that includes a dihydroisoquinoline core

Chemical Reactions Analysis

4-Methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

4-Methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It may be used in the production of materials with specific properties.

Comparison with Similar Compounds

4-Methyl-4-(prop-1-en-2-yl)-1,4-dihydroisoquinoline can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.

Properties

CAS No.

830324-13-5

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

4-methyl-4-prop-1-en-2-yl-1H-isoquinoline

InChI

InChI=1S/C13H15N/c1-10(2)13(3)9-14-8-11-6-4-5-7-12(11)13/h4-7,9H,1,8H2,2-3H3

InChI Key

DGFKUZPOUABURE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(C=NCC2=CC=CC=C21)C

Origin of Product

United States

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